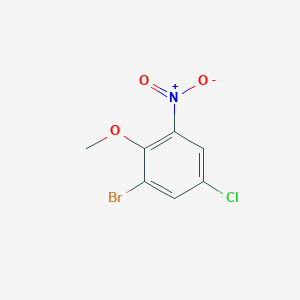

2-Bromo-4-chloro-6-nitroanisole

Overview

Description

2-Bromo-4-chloro-6-nitroanisole is an organic compound with the molecular formula C7H5BrClNO3. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . These substituents can interact with various biological targets depending on the specific context.

Mode of Action

The mode of action of 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene involves several steps. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that the compound could potentially interact with biochemical pathways involving aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-nitroanisole typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Nitration: Introducing a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

Bromination: Adding a bromine atom to the benzene ring using bromine in the presence of a catalyst like iron(III) bromide.

Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent.

Methoxylation: Adding a methoxy group using methanol and a strong acid like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-nitroanisole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating mixtures under acidic conditions.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Reduction: 1-Bromo-5-chloro-2-methoxy-3-aminobenzene.

Oxidation: 1-Bromo-5-chloro-2-carboxy-3-nitrobenzene.

Scientific Research Applications

2-Bromo-4-chloro-6-nitroanisole is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in drug development due to its unique structural properties.

Industry: As a precursor in the manufacture of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

- 1-Bromo-2-methoxy-3-nitrobenzene

- 1-Chloro-2-methoxy-3-nitrobenzene

Uniqueness

2-Bromo-4-chloro-6-nitroanisole is unique due to the specific arrangement of its substituents, which influences its reactivity and interactions. The combination of electron-withdrawing and electron-donating groups makes it a versatile compound in various chemical reactions and applications.

Biological Activity

2-Bromo-4-chloro-6-nitroanisole (CAS No. 569688-62-6) is an organic compound characterized by the presence of a nitro group, a bromo group, and a chloro group attached to an anisole structure. This unique combination of functional groups gives it potential applications in pharmaceuticals and agrochemicals, as well as significant biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrClN₂O₃, and its molecular weight is approximately 252.45 g/mol. The compound's structure is crucial for its biological activity, as the positioning of the substituents can influence reactivity and interaction with biological targets.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₅BrClN₂O₃ |

| Molecular Weight | 252.45 g/mol |

| Functional Groups | Nitro (-NO₂), Bromo (-Br), Chloro (-Cl) |

| Anisole Structure | Methoxy-substituted benzene |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The presence of the nitro group is particularly noteworthy, as nitro compounds are known for their ability to undergo reduction reactions, which can lead to the formation of reactive intermediates that exhibit biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated nitroaromatic compounds can inhibit the growth of various bacterial strains. The exact mechanism of action often involves disruption of cellular processes or interference with DNA replication.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways related to cell death. Further research is needed to elucidate the precise mechanisms and efficacy in vivo.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that a series of nitro-substituted anisoles demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the introduction of halogen substituents enhances this activity, suggesting a promising avenue for developing new antimicrobial agents.

- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of halogenated nitroanilines on human cancer cell lines. Results indicated that this compound significantly reduced cell viability in tested cancer cells, supporting its potential as a lead compound for further development in cancer therapeutics.

The biological mechanisms underlying the activity of this compound are complex and multifaceted:

- Reduction Reactions : The nitro group can be reduced to an amine under specific conditions, altering its biological profile and enhancing its interaction with cellular targets.

- Reactive Intermediates : The formation of reactive intermediates during metabolic processes may lead to DNA damage or disruption of cellular signaling pathways.

Properties

IUPAC Name |

1-bromo-5-chloro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXLTJMCTVOQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629463 | |

| Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569688-62-6 | |

| Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.